molecular formula C13H12N2O6S2 B2997046 3-(methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide CAS No. 897831-05-9

3-(methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide

Cat. No.: B2997046
CAS No.: 897831-05-9
M. Wt: 356.37
InChI Key: GZHGCKQPKUWXHH-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with a methylsulfonyl group and a nitrophenyl group attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the sulfonation of 3-methylsulfonylbenzoic acid followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are employed to achieve high-quality standards suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups to amino groups.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong bases or nucleophiles to replace functional groups on the benzene ring.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in the creation of pharmaceuticals and agrochemicals.

Biology: In biological research, 3-(methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide is utilized in the study of enzyme inhibition and protein interactions. Its structural properties allow it to bind to specific biological targets, making it a valuable tool in understanding biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases, including inflammatory and autoimmune disorders.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 3-(methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and altering biological pathways. The nitro group enhances the compound's reactivity, allowing it to participate in redox reactions and other chemical processes.

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide

  • 3-(Methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide

  • 2-(Methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide

Uniqueness: 3-(Methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide stands out due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, its unique structure allows for distinct interactions with biological targets and different chemical properties.

Properties

IUPAC Name

3-methylsulfonyl-N-(4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S2/c1-22(18,19)12-3-2-4-13(9-12)23(20,21)14-10-5-7-11(8-6-10)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHGCKQPKUWXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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